2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with thioamides under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The thiazolidine ring can be reduced to form thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo substitution reactions at the furan ring, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of thiazolidine-4-carboxylic acid derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Scientific Research Applications
2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies have shown that derivatives of this compound may exhibit anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing redox processes in biological systems. The compound’s ability to form hydrogen bonds and coordinate with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
2-Methylfuran: A simpler analog that lacks the thiazolidine ring. It is used as a solvent and intermediate in organic synthesis.
Thiazolidine-4-carboxylic acid: Lacks the furan ring but shares the thiazolidine core. It is used in the synthesis of pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.
5-Methylfuran-2-carboxylic acid: Contains the furan ring but lacks the thiazolidine ring. It is used as an intermediate in the synthesis of various organic compounds.
Uniqueness: 2-(5-Methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the furan and thiazolidine rings in its structure This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-5-2-3-7(13-5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQBFGPLBKOCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC(CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400352 | |
Record name | STK507118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-99-0 | |
Record name | 2-(5-Methyl-2-furanyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72678-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK507118 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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